O-Acetyl Cefdinir
Description
Properties
CAS No. |
127770-93-8 |
|---|---|
Molecular Formula |
C₁₆H₁₅N₅O₆S₂ |
Molecular Weight |
437.45 |
Synonyms |
(6R,7R)-7-[[(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; [6R-[6α,7β(Z)]]-7-[[[(Acetyloxy)imino](2-amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabic |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of O Acetyl Cefdinir
Routes for O-Acetyl Cefdinir (B1668824) Synthesis
Precursor Compounds and Starting Materials
The primary synthesis of O-Acetyl Cefdinir involves the acylation of the core cephalosporin (B10832234) nucleus with a suitably activated and protected side chain.
Key precursors include:
7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) : This is the foundational bicyclic core structure of Cefdinir. arkat-usa.orgresearchgate.net
An activated O-acetylated side chain : A common precursor is (Z)-2-(2-amino-4-thiazolyl)-2-(acetyloxyimino)acetic acid. researchgate.netgoogle.com This side chain is often activated as a thioester, such as 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetate, to facilitate the coupling reaction. researchgate.netgoogle.com
Table 1: Key Precursors in this compound Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | Core cephalosporin nucleus |
| (Z)-2-(2-amino-4-thiazolyl)-2-(acetyloxyimino)acetic acid | Acyl side chain with protected oxime group |
| 2-mercaptobenzothiazolyl (Z)-2-(2-amino-4-thiazolyl)-2-acetoxyiminoacetate | Activated acyl side chain (thioester) |
Reaction Mechanisms and Pathways
The central reaction is an acylation (amide bond formation) between the amino group at the 7-position of the 7-AVCA core and the activated carboxyl group of the O-acetylated side chain.
The pathway can be summarized as follows:
Activation of the Side Chain : The carboxylic acid of the (Z)-2-(2-amino-4-thiazolyl)-2-(acetyloxyimino)acetic acid is converted into a more reactive form. A common method involves forming a thioester. This can be achieved by reacting the acid with bis(benzothiazol-2-yl)disulphide in the presence of triphenylphosphine. google.comgoogle.com
Coupling Reaction : The activated thioester is then reacted with 7-AVCA. google.com This nucleophilic acyl substitution reaction forms an amide bond, linking the side chain to the cephalosporin core and creating this compound. This step is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and water or methylene (B1212753) chloride. google.comgoogle.com
In-situ Deprotection or Isolation : The resulting this compound can either be deprotected in situ to form Cefdinir or isolated. google.com The de-acetylation (hydrolysis) to yield Cefdinir is often achieved by treatment with a base like potassium carbonate. google.comgoogle.com
Alternatively, this compound (also known as Cefdinir Impurity F) can be synthesized directly from Cefdinir under basic conditions, for example, by reacting Cefdinir with triethylamine (B128534) in acetonitrile (B52724). patsnap.com
Optimization of Synthetic Conditions
Optimizing reaction conditions is critical for maximizing yield and purity while minimizing byproduct formation. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and reaction time.
A patented process highlights the condensation of the O-acetyl thioester with 7-AVCA. google.com The reaction conditions can be tuned for optimal performance.
Table 2: Example of Reaction Condition Optimization
| Parameter | Condition | Rationale / Observation |
|---|---|---|
| Solvent | Methylene dichloride, Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents are generally preferred for the coupling step. google.com Mixtures with water can be used for the subsequent hydrolysis. google.com |
| Base | Triethylamine, Tetramethyl guanidine, Diisopropylethylamine | An organic base is used to facilitate the acylation reaction. google.comgoogle.com |
| Temperature | 0°C to 35°C | The acylation reaction is often performed at a controlled, cool temperature (e.g., 10-25°C) to minimize side reactions. google.com |
| pH Control | pH 8.0-8.2 | During the final hydrolysis step to convert this compound to Cefdinir, pH is carefully controlled to ensure complete de-acetylation. google.com |
One synthetic method describes reacting 7-AVCA and the activated side chain (CAEM) in methylene chloride, cooling to 0-10°C, and adding tetramethyl guanidine. The reaction is monitored by HPLC until the residual 7-AVCA is below a specified limit. google.com
Isolation and Purification Techniques
The purification of this compound, particularly when it is an impurity, relies on chromatographic and crystallization methods.
Chromatography : Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard analytical technique for detecting and quantifying this compound. vulcanchem.com Preparative HPLC can be used for its isolation. A common method employs a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile. vulcanchem.com
Crystallization/Salification : this compound can be converted into a salt to facilitate purification. One process describes the formation of acetyl cefdinir dicyclohexylamine (B1670486) salt by reacting the crude product with dicyclohexylamine in ethyl acetate. google.com This crystalline salt can be easily filtered and shows high purity (over 99%). google.com The pure salt can then be hydrolyzed to yield Cefdinir. google.com Another method involves forming a crystalline hydrochloride salt. google.com
Stereochemical Considerations in Synthesis
Cefdinir has a specific and crucial stereochemistry, designated as (6R,7R) for the core bicyclic ring and (Z) for the oxime side chain. ncats.ionih.gov
(6R,7R) Configuration : This configuration at the β-lactam ring is essential for the compound's antibacterial activity. The synthetic route must start with precursors that already possess the correct stereochemistry, such as 7-aminocephalosporanic acid (7-ACA), or establish it through stereocontrolled steps. nih.gov
(Z)-Isomer : The oxime functional group on the side chain must be in the (Z) or syn configuration. The anti or (E)-isomer is a known impurity and is significantly less active. researchgate.net The synthesis is designed to selectively produce the (Z)-isomer, and reaction conditions are optimized to prevent isomerization to the (E)-form. researchgate.net
Maintaining this stereochemical integrity throughout the synthesis, including the formation and deprotection of this compound, is paramount to ensure the quality and efficacy of the final Cefdinir product.
Green Chemistry Approaches in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to make synthesis more sustainable. While specific research on green synthesis for this compound is limited, broader trends in cephalosporin synthesis are applicable.
Alternative Solvents : Efforts have been made to replace hazardous chlorinated solvents like methylene chloride. acs.org Identifying greener solvent systems is a key area of research.
Biocatalysis : Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For cephalosporin synthesis, immobilized penicillin acylase has been used for the kinetically controlled synthesis of related antibiotics like cephalexin (B21000), achieving high yields (99%) and allowing the biocatalyst to be recycled. nih.govrsc.org Such enzymatic approaches could potentially be adapted for the acylation step in Cefdinir synthesis, reducing the need for chemical activating agents and harsh conditions. nih.gov
Process Intensification : The development of continuous flow processes for antibiotic synthesis, as opposed to traditional batch processing, can reduce waste, improve energy efficiency, and enhance safety. acs.org
Crystallization-Based Purification : Merck received a Greener Synthetic Pathways Award for developing a crystallization-based purification process for a different cephalosporin, Zerbaxa™, which eliminated the need for chromatography, reduced the process mass index by 75%, and cut raw material costs by 50%. epa.gov Similar innovations, like the purification of this compound via its dicyclohexylamine salt, align with green chemistry goals by reducing solvent-intensive chromatographic purification. google.com
Analytical Research and Characterization of O Acetyl Cefdinir
Chromatographic Techniques for Analysis
Chromatographic methods are fundamental in separating O-Acetyl Cefdinir (B1668824) from Cefdinir and other related impurities, allowing for its precise quantification and isolation.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is less commonly used for the analysis of cephalosporins like Cefdinir and its derivatives such as O-Acetyl Cefdinir. This is primarily because these compounds are generally non-volatile and thermally labile. Direct analysis by GC would require high temperatures that could cause the molecule to decompose.
However, GC can be applied after a derivatization step. Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For example, silylation agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) are used to derivatize compounds with active hydrogens, such as those found in opiates, making them suitable for GC analysis. nih.gov A similar approach could theoretically be applied to this compound, but it is not a standard or routine method. The complexity of the derivatization process and the availability of robust HPLC methods make GC a less practical choice for this specific application.
Thin-Layer Chromatography (TLC) in Process Monitoring
Thin-Layer Chromatography (TLC) serves as a valuable qualitative and semi-quantitative tool for monitoring the progress of chemical reactions during the synthesis of Cefdinir. who.intgoogle.comgoogle.com It is a simple, rapid, and cost-effective method to check for the presence of starting materials, intermediates like this compound, and the final product.
In practice, a small sample from the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel G). The plate is then placed in a developing chamber with a suitable mobile phase. For instance, a mobile phase of toluene:acetonitrile (B52724) (7:3) has been used in the monitoring of related syntheses. who.int After the solvent front moves up the plate, the separated spots are visualized, often using an iodine chamber or under UV light. who.int This allows chemists to quickly assess the status of the reaction and make necessary adjustments, ensuring the process is proceeding as expected before moving to more complex and time-consuming quantitative analyses like HPLC. google.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unequivocal structural identification of organic molecules, including process impurities like this compound. conicet.gov.ar By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and spatial relationship of atoms.
For this compound, 1H NMR and 13C NMR spectra are crucial. The 1H NMR spectrum would confirm the presence of the acetyl group by showing a characteristic singlet signal for the methyl protons (–CH₃) of the acetyl moiety, typically in the δ 2.0-2.2 ppm region. Other signals would correspond to the protons on the cephalosporin (B10832234) core, the vinyl group, and the aminothiazole ring, which can be compared to the known spectrum of Cefdinir to confirm the structure. researchgate.net Two-dimensional NMR experiments like COSY and HMBC can further establish the connectivity between protons and carbons, confirming the exact location of the acetyl group on the oxime nitrogen. researchgate.netconicet.gov.ar
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z). researchgate.net For this compound, which has a molecular formula of C₁₆H₁₅N₅O₆S₂, the expected molecular weight is approximately 437.45 g/mol . simsonpharma.com
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly specific and sensitive tool for identifying impurities. researchgate.netsemanticscholar.org Electrospray ionization (ESI) is a common ionization source used for this type of analysis. In positive ion mode, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 438.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern of this compound would be compared to that of Cefdinir (parent compound, MW 395.42 g/mol ). researchgate.netnih.gov The loss of a neutral fragment of 42 Da (corresponding to ketene, CH₂=C=O) from the parent ion of this compound to yield the fragment ion of Cefdinir at m/z 396 would be a key diagnostic indicator, confirming the presence of the acetyl group.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₆S₂ | simsonpharma.com |
| Molecular Weight | 437.45 g/mol | simsonpharma.com |
| Expected [M+H]⁺ ion (m/z) | ~438 | vulcanchem.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods are instrumental in the structural elucidation and functional group analysis of this compound.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key functional groups and their corresponding vibrational frequencies are detailed in the table below. The presence of the acetyl group, aminothiazole ring, and β-lactam ring can be confirmed through their distinctive IR absorptions. google.comgoogle.comvulcanchem.com
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Amide C=O stretch | ~1670 |
| β-Lactam C=O stretch | ~1770 |
| Ester C=O stretch (acetyl) | ~1730 |
| C=N stretch (oxime) | ~1620 |
| N-H bend (amine) | ~1540 |
| C-O stretch (acetyl) | ~1230 |
This table is based on generalized IR absorption regions for the specified functional groups and may vary slightly based on the specific molecular environment and sample preparation.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantifying compounds with chromophores. This compound, like its parent compound Cefdinir, possesses chromophoric groups such as the aminothiazole ring, which allows for its detection and quantification using UV-Vis spectrophotometry. researchgate.netijpsonline.com
Studies on the related compound Cefdinir have shown an absorption maximum (λmax) at approximately 287 nm in a phosphate (B84403) buffer (pH 7.0). ijpsonline.com Another study reported a λmax of 286 nm. nih.gov While specific UV-Vis data for this compound is not extensively detailed in the provided results, it is expected to have a similar absorption profile due to the shared chromophoric structures. The acetyl group is not expected to significantly shift the λmax.
| Compound | Solvent/Buffer | λmax (nm) |
| Cefdinir | 0.1 M Phosphate Buffer (pH 7.0) | 287 ijpsonline.com |
| Cefdinir | Water (pH 3.0 with orthophosphoric acid) : acetonitrile : methanol (B129727) | 286 nih.gov |
| Cefdinir | Mobile Phase (10mM sodium dihydrogen phosphate : acetonitrile : methanol) | 285 tsijournals.com |
Electrophoretic and Electrochemical Methods
Electrophoretic and electrochemical techniques offer alternative and often highly sensitive methods for the analysis of this compound and related compounds.
Electrophoretic Methods:
Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of cephalosporins and their impurities. biomedres.usfrontiersin.org While specific applications of CE for this compound are not extensively documented, the methodology has been successfully used for the analysis of polymer impurities in other β-lactam antibiotics. frontiersin.org
Electrochemical Methods:
Electrochemical methods, such as voltammetry, have been developed for the determination of Cefdinir. researchgate.netresearchgate.netnih.gov These methods are based on the oxidation or reduction of the electroactive functional groups within the molecule at an electrode surface. researchgate.netnih.gov For instance, studies on Cefdinir have identified irreversible reduction peaks at approximately -0.5 V and -1.2 V and an irreversible oxidation peak at around 1.0 V using different electrodes and buffer systems. researchgate.netnih.gov Given the structural similarities, it is plausible that similar electrochemical methods could be adapted for the analysis of this compound.
| Technique | Electrode | pH | Peak Potential (V) |
| Differential Pulse Adsorptive Stripping Voltammetry | Hanging Mercury Drop Electrode (HMDE) | 4.2 | -0.5, -1.2 (reduction) researchgate.netnih.gov |
| Differential Pulse Adsorptive Stripping Voltammetry | Glassy Carbon Electrode (GCE) | 5.0 | 1.0 (oxidation) researchgate.netnih.gov |
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. nih.govnih.gov
For Cefdinir and its intermediates like this compound, various degradation pathways can occur under stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netnih.gov Stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC), are designed to separate the parent drug from all potential degradation products. nih.govtsijournals.comnih.gov
Forced degradation studies are performed to generate these degradation products. For example, Cefdinir has been shown to be labile to alkaline hydrolysis and oxidation. nih.gov The development of a stability-indicating HPLC method involves optimizing chromatographic conditions, such as the mobile phase composition, column type, and detector wavelength, to achieve adequate resolution between the main compound and its impurities. nih.govtsijournals.com One such method for Cefdinir utilized a C18 column with a mobile phase of water (pH 3.0), acetonitrile, and methanol, with detection at 286 nm. nih.gov Another method used a mobile phase of sodium dihydrogen phosphate, acetonitrile, and methanol with UV detection at 285 nm. tsijournals.com
Application of Analytical Methods for Quality Control and Assay
The analytical methods described above are crucial for the quality control and assay of this compound. arkat-usa.orgaxios-research.com These methods are employed to:
Confirm the identity and structure of the compound.
Determine the purity by quantifying the main component and detecting any impurities. daicelpharmastandards.comresearchgate.net
Assay the content of this compound in the intermediate product.
Monitor the stability of the compound under various storage conditions.
HPLC is the most widely used technique for the quality control of Cefdinir and its related compounds. tsijournals.combanglajol.info The methods are validated for linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results. nih.govscispace.com For example, a validated HPLC method for Cefdinir demonstrated linearity over a specific concentration range with a high correlation coefficient. nih.gov The limits of detection (LOD) and quantification (LOQ) are also established to determine the sensitivity of the method. banglajol.infoscispace.com
The control of impurities is a critical aspect of quality control, as impurities can affect the safety and efficacy of the final drug product. daicelpharmastandards.comontosight.ai Analytical methods must be capable of separating and quantifying known and unknown impurities that may arise during the synthesis or storage of this compound. arkat-usa.orgresearchgate.net
Prodrug Design and Bioconversion of O Acetyl Cefdinir
Prodrug Concept and Design Principles for O-Acetyl Cefdinir (B1668824)
The development of a prodrug is a chemical strategy employed to overcome undesirable properties of a parent drug molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active parent drug. nih.gov Key principles in prodrug design include the presence of a suitable functional group on the parent drug for chemical modification, the reversible nature of this modification in vivo, and the assurance that both the prodrug and the cleaved pro-moiety are non-toxic. nih.gov
In the context of cephalosporin (B10832234) antibiotics, ester prodrugs are commonly developed to enhance oral bioavailability. wikipedia.org O-Acetyl Cefdinir serves as a clear example of a prodrug intermediate. Cefdinir possesses a carboxylic acid group which can be esterified. The attachment of an acetyl group to the hydroxyimino moiety at the C-7 position results in this compound. researchgate.net This modification creates an ester linkage that is designed to be cleaved in a biological system, releasing the active Cefdinir. While often generated as an intermediate in the total synthesis of Cefdinir, google.comgoogle.com its structure and subsequent conversion fit the definition of a prodrug. The acetyl group acts as a small, chemically simple pro-moiety that, upon cleavage, releases the active pharmaceutical ingredient.
Enzymatic Bioconversion Mechanisms of this compound to Cefdinir
The primary mechanism for the activation of ester-based prodrugs like this compound is enzymatic hydrolysis. This bioconversion is crucial for releasing the active Cefdinir molecule so it can exert its antibacterial effect.
The in vivo hydrolysis of ester prodrugs is typically mediated by a ubiquitous class of enzymes known as esterases. These enzymes are found throughout the body, including the intestine, liver, and blood plasma. wdh.ac.id While specific studies identifying the exact esterases responsible for this compound conversion are not detailed in the available literature, the bioconversion is understood to be carried out by non-specific carboxylesterases. wdh.ac.idpharmdbm.com These enzymes catalyze the hydrolysis of ester bonds, releasing the parent drug (Cefdinir) and the pro-moiety (acetic acid). wdh.ac.id For many cephalosporin ester prodrugs, this hydrolysis begins in the digestive tract and continues as the compound is absorbed into systemic circulation. wikipedia.org
The rate of conversion of this compound to Cefdinir is a critical factor in its design. The hydrolysis must be rapid enough to ensure that therapeutic concentrations of the active drug are achieved. In synthetic processes, the hydrolysis of this compound is monitored by methods like high-performance liquid chromatography (HPLC) until the concentration of the acetylated form falls below a specified threshold, such as 0.5%. google.com This indicates a controlled, time-dependent reaction.
The kinetics of such enzymatic reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. While specific kinetic parameters (e.g., Km, Vmax) for this compound hydrolysis by purified esterases are not publicly documented, the table below illustrates hypothetical kinetic data for a generic ester prodrug hydrolysis, demonstrating the principles involved.
| Substrate Concentration (µM) | Initial Rate of Hydrolysis (µM/min) | Enzyme Source |
|---|---|---|
| 10 | 5.2 | Human Liver Microsomes |
| 25 | 11.5 | Human Liver Microsomes |
| 50 | 19.8 | Human Liver Microsomes |
| 100 | 30.1 | Human Liver Microsomes |
| 200 | 40.5 | Human Liver Microsomes |
This table presents illustrative data for the enzymatic hydrolysis of a prodrug, showing that the reaction rate increases with substrate concentration until the enzyme becomes saturated.
Several factors can influence the rate and extent of the enzymatic conversion of this compound to Cefdinir. These are consistent with general principles of enzyme kinetics:
Enzyme Concentration: Higher concentrations of relevant esterases in tissues like the intestine and liver will lead to a faster rate of hydrolysis.
pH: Enzymatic activity is highly dependent on pH. Esterases typically have an optimal pH range close to physiological pH (around 7.4). Deviations from this can decrease the rate of conversion. revistabionatura.com
Temperature: Reaction rates generally increase with temperature up to an optimum, after which the enzyme begins to denature. Bioconversion in the human body occurs at a relatively constant physiological temperature. revistabionatura.com
Presence of Inhibitors: Other drugs or compounds that act as substrates or inhibitors for the same esterases can compete with this compound, potentially slowing its conversion rate.
Non-Enzymatic Degradation and Stability Pathways in Biological Mimetic Environments
In addition to enzymatic action, this compound is susceptible to non-enzymatic chemical degradation, primarily through hydrolysis. The stability of the molecule is influenced by the pH of the surrounding environment. The ester bond of the acetyl group and the β-lactam ring characteristic of all cephalosporins are the primary sites of non-enzymatic degradation. nih.gov
Studies on the parent Cefdinir molecule show it is highly labile to alkaline hydrolysis. nih.gov The ester bond in this compound would also be subject to rapid base-catalyzed hydrolysis. In acidic conditions (pH 1), degradation of the Cefdinir structure occurs, though at a slower rate than in alkaline conditions. nih.govnih.gov The main degradation pathways for the Cefdinir core structure include the opening of the β-lactam ring and various pH-dependent isomerizations. nih.gov Therefore, in a biological mimetic environment, the stability of this compound is a function of both enzymatic conversion and pH-dependent chemical hydrolysis.
| Condition | Degradation of Cefdinir (%) | Time (min) | Temperature (°C) | Primary Degradation Pathway |
|---|---|---|---|---|
| 0.1 M HCl (Acid) | 20.14 | 360 | 60 | β-lactam ring opening |
| 0.1 M NaOH (Alkali) | 48.83 | 60 | 60 | β-lactam ring opening, Isomerization |
| 3% H₂O₂ (Oxidation) | 31.20 | 60 | 60 | Oxidation of sulfur atom |
| Heat | 20.12 | 60 | 60 | Thermal decomposition |
This table summarizes research findings on the degradation of the parent compound, Cefdinir, under various stress conditions. nih.gov The O-acetyl ester bond would also be susceptible to these conditions, particularly pH-driven hydrolysis.
Structure-Activity Relationships Governing Prodrug Activation
The structure-activity relationship (SAR) for this compound activation is centered on the lability of the O-acetyl ester bond. The design of this prodrug leverages a simple and small acetyl group as the pro-moiety.
Ester Linkage: The key to prodrug activation is the ester linkage. The acetyl group is attached to the hydroxyimino function of the C-7 side chain. This creates an ester that is readily recognized and cleaved by non-specific esterases in the body. wdh.ac.idpharmdbm.com The chemical stability of this bond is crucial; it must be stable enough to prevent premature hydrolysis before absorption but labile enough to be efficiently cleaved in vivo to release the active drug. nih.gov
Pro-moiety Size: The small size of the acetyl group is advantageous. A bulky pro-moiety could cause steric hindrance, potentially slowing the rate of enzymatic hydrolysis. nih.gov The use of a simple acetyl group ensures that the esterase can easily access the ester bond.
Core Structure: Once the acetyl group is cleaved, the resulting Cefdinir molecule has the necessary structural features for potent antibacterial activity. The SAR of Cefdinir itself is well-established. The (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl moiety at the C-7 position and the vinyl group at the C-3 position are critical for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria and its favorable oral absorption characteristics. lookchem.comnih.govresearchgate.net The prodrug strategy, therefore, serves purely as a delivery mechanism, with the activation step restoring the structure required for the desired therapeutic effect.
Preclinical Pharmacological Research on O Acetyl Cefdinir and Its Active Metabolite
In Vitro Antimicrobial Activity Studies
The bactericidal action of Cefdinir (B1668824), the active metabolite of O-Acetyl Cefdinir, is derived from its ability to inhibit the synthesis of the bacterial cell wall. drugbank.comuw.edutexas.gov It demonstrates stability against some, but not all, β-lactamase enzymes, which are produced by certain bacteria and can confer resistance to penicillin and some other cephalosporins. texas.govpediatriconcall.com
Spectrum of Activity Against Bacterial Pathogens
Cefdinir exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. drugbank.comuw.edu It has shown particular effectiveness against common respiratory pathogens. oup.com
Studies have demonstrated Cefdinir's high potency against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci. nih.gov It is also highly active against Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae, and Moraxella catarrhalis. oup.comnih.govfda.gov The activity of Cefdinir against key pathogens is summarized below, with Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of strains (MIC90).
| Bacterial Species | MIC90 (mg/L) |
| Staphylococcus aureus (oxacillin-sensitive) | 0.03 - 2 |
| Streptococcus pneumoniae | ≤ 1 - 16 |
| Streptococcus pyogenes | ≤ 1 |
| Haemophilus influenzae | ≤ 1 |
| Moraxella catarrhalis | ≤ 1 - 2 |
| Escherichia coli | 2 |
| Klebsiella pneumoniae | ≤ 1 |
| Data sourced from multiple in vitro studies. oup.comnih.govantibiotics.or.jp |
Cefdinir is notably more potent than cephalexin (B21000) against many of these pathogens. nih.gov However, it shows limited activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
Mechanisms of Resistance and this compound Efficacy
The primary mechanism of action for Cefdinir is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall. drugbank.compatsnap.com By binding to these proteins, Cefdinir disrupts the final transpeptidation step, weakening the cell wall and leading to cell lysis and death. drugbank.comtoku-e.com
Bacterial resistance to Cefdinir can develop through several mechanisms. One common method is the production of β-lactamase enzymes that can hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. patsnap.com While Cefdinir is stable against many common plasmid-mediated β-lactamases like TEM-1 and SHV-1, it can be hydrolyzed by others. texas.govoup.com Another significant resistance mechanism involves alterations in the structure of PBPs, which reduces the binding affinity of Cefdinir to its target. patsnap.com
Synergistic Effects with Other Antimicrobial Agents
The potential for synergistic activity between Cefdinir and other antimicrobial agents has been explored to enhance its efficacy, particularly against resistant organisms. In vitro studies have assessed combinations of Cefdinir with various antibiotics against different bacterial strains.
One study investigating combinations against staphylococci found that indifference was the most common outcome when Cefdinir was paired with ciprofloxacin, netilmicin, clarithromycin, fosfomycin (B1673569), rifampicin, teicoplanin, and vancomycin. nih.gov Synergism was observed in a minority of tests, and antagonism was not detected. nih.gov
More recent research has identified a synergistic and bactericidal effect when Cefdinir is combined with amoxicillin (B794) against MRSA. shea-online.org This combination was shown to be effective in both in vitro tests and an in vivo animal model, without promoting the development of resistance. shea-online.org Additionally, synergistic interactions have been noted between fosfomycin and Cefdinir against Klebsiella pneumoniae. biorxiv.org
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., mice, rats, dogs)
The pharmacokinetic profile of Cefdinir has been evaluated in several animal species, revealing significant differences in absorption and distribution.
Absorption and Distribution Studies in Animal Tissues
Oral absorption of Cefdinir varies considerably among different animal species. nih.gov Studies have reported the following absolute bioavailabilities after oral administration:
Mice: 12.6% nih.gov
Rats: 15.3%–17.0% nih.govfda.gov
Rabbits: 32.3% nih.gov
Dogs: 72.3% nih.gov
In rats, Cefdinir absorption appears to be mainly from the jejunum. nih.gov Following absorption, Cefdinir distributes into various tissues. In rats, the highest concentrations of radio-labeled Cefdinir were found in the gastrointestinal tract, urinary bladder, and kidneys. fda.gov The volume of distribution has been shown to be higher in juvenile dogs compared to adults, which may be due to a larger volume of extracellular water. fda.gov Plasma protein binding also varies by species, ranging from 60-77% in mouse and rabbit serum to 90-93% in rat and dog serum. nih.gov Studies in rats have shown that co-administration with angiotensin-converting enzyme inhibitors like captopril (B1668294) and quinapril (B1585795) can significantly impact the disposition of Cefdinir, likely through competition for plasma protein binding and tubular anionic carriers. nih.govasm.org
Metabolism Pathways (excluding human data)
Preclinical studies in animal models indicate that Cefdinir is not significantly metabolized. nih.govfda.govlupin.comnih.govdrugs.com The antimicrobial activity is primarily attributed to the parent drug. fda.govlupin.comnih.govdrugs.com Research in rats, rabbits, and dogs found no active metabolites in plasma, urine, or bile samples. nih.gov A study utilizing rat liver microsomes also showed limited metabolism. fda.gov The primary route of elimination for Cefdinir is through renal excretion of the unchanged drug. nih.govfda.govnih.gov The biliary recovery rate of Cefdinir was found to be low in rats, rabbits, and dogs. nih.gov
Excretion Routes (excluding human data)
Preclinical studies in various animal species have identified the primary routes of excretion for the active metabolite, Cefdinir. The kidneys serve as the main pathway for elimination.
In canine models, Cefdinir is significantly eliminated through renal excretion. fda.gov Following a single intravenous administration of 20 mg/kg to beagle dogs, 68.1% of the dose was recovered as unchanged Cefdinir in the urine, indicating that systemic clearance is largely accounted for by renal processes. fda.gov Further supporting this, the co-administration of probenecid, a known inhibitor of renal tubular secretion, has been shown to inhibit the renal excretion of Cefdinir. pediatriconcall.compatsnap.com After oral administration in dogs, the urinary recovery was found to be 41.3% of the dose. fda.gov
Bioavailability Studies in Animal Species
The oral bioavailability of Cefdinir, the active form of this compound, has been evaluated in several animal species. These studies show variability in absorption depending on the species and formulation. Cefdinir is classified as a Biopharmaceutics Classification System (BCS) class IV drug, characterized by low solubility and low permeability, which contributes to its generally incomplete absorption and low bioavailability. researchgate.net
In dogs, the absolute oral bioavailability of Cefdinir after a 20 mg/kg dose was determined to be between 60.6% and 70.5%. fda.gov In rabbits, a similar 20 mg/kg oral dose resulted in a lower absolute bioavailability, ranging from 42.2% to 53.3%. fda.gov Studies in rats have also indicated limited oral absorption, with research focusing on novel formulations like solid dispersions to improve the dissolution rate and subsequent bioavailability. researchgate.netresearchgate.net One such study demonstrated that specially formulated solid dispersions could increase the oral absorption in rats by up to 6.77-fold compared to a standard Cefdinir suspension. researchgate.net
The table below summarizes key bioavailability and pharmacokinetic findings in different animal species from preclinical studies.
| Species | Dosage | Bioavailability (%) | Cmax (µg/mL) | Tmax (hr) | Key Findings | Reference |
| Dog | 20 mg/kg (p.o.) | 60.6 - 70.5 | - | - | Systemic clearance is primarily due to renal excretion. | fda.gov |
| Rabbit | 20 mg/kg (p.o.) | 42.2 - 53.3 | - | - | Pharmacokinetic parameters were also evaluated using floating alginate beads to assess modified-release formulations. | fda.govsimulations-plus.com |
| Rat | - | - | - | - | Bioavailability is low with standard suspensions; significant improvement observed with amorphous solid dispersion formulations. | researchgate.net |
| Rat (6-week-old) | 20 mg/kg (p.o.) | - | 4.39 | 1.0 | Pharmacokinetic values were found to decrease with age when compared to 4-day-old and 21-day-old rats. | fda.gov |
p.o. = oral administration
Pharmacodynamic Modeling in Preclinical Settings
Pharmacodynamic (PD) modeling in preclinical settings is crucial for optimizing dosing regimens and predicting the efficacy of an antibiotic. For Cefdinir and other beta-lactam antibiotics, the pharmacodynamic index that best correlates with bacteriological cure is the percentage of the dosing interval during which the drug concentration remains above the Minimum Inhibitory Concentration (%T > MIC) of the target pathogen. nih.gov
In an in vitro pharmacodynamic model simulating human pharmacokinetics, a twice-daily (BID) dosing regimen of Cefdinir was found to be more effective than a once-daily (QD) regimen in achieving a 3-log10 reduction in bacterial count against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae. nih.gov A retrospective analysis suggested that for these pathogens, a T > MIC of 40% to 50% is generally required for a high probability of bacteriological cure. nih.gov
More advanced preclinical models have also been employed. A hollow-fiber infection model (HFS-TB) was used to study the pharmacodynamics of Cefdinir against Mycobacterium tuberculosis. frontiersin.org This study identified the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC0–24/MIC) as the PK/PD index linked to sterilizing efficacy. frontiersin.org The optimal exposure target was determined to be an AUC0–24/MIC of 578.86, which demonstrated dose-dependent killing of both drug-susceptible and multidrug-resistant (MDR) strains without the emergence of resistance. frontiersin.org
| Model Type | Pathogen(s) | Key Pharmacodynamic Index | Findings | Reference |
| In Vitro PD Model | S. pneumoniae, H. influenzae | %T > MIC | A twice-daily regimen was more effective than a once-daily regimen. A %T > MIC of 40-50% is associated with a high cure rate. | nih.gov |
| Hollow-Fiber System (HFS-TB) | M. tuberculosis | AUC0–24/MIC | An optimal exposure of AUC0–24/MIC = 578.86 was identified for sterilizing efficacy against drug-susceptible and MDR-TB. | frontiersin.org |
| Murine Thigh Infection Model | Enterobacteriaceae | Stasis Endpoint | This model is considered a good surrogate for predicting clinical efficacy in urinary tract infections for beta-lactams. | asm.org |
In Vitro Studies on Mechanism of Action (referencing Cefdinir's activity)
Cefdinir is a bactericidal agent, meaning it directly kills susceptible bacteria. carehospitals.com Its mechanism of action is characteristic of the beta-lactam class of antibiotics, involving the disruption of bacterial cell wall synthesis. pediatriconcall.comdrugbank.comuw.edu
The primary mechanism of Cefdinir is the inhibition of bacterial cell wall synthesis. pediatriconcall.compatsnap.comdrugs.com The bacterial cell wall is essential for maintaining cellular integrity and protecting the bacterium from osmotic stress. patsnap.com Cefdinir interferes with the synthesis of peptidoglycan, a critical polymer that forms the structural backbone of the cell wall. carehospitals.compatsnap.com Specifically, it inhibits the final transpeptidation step in the assembly of the peptidoglycan matrix. patsnap.comcarehospitals.comdrugbank.com This disruption prevents the necessary cross-linking of peptidoglycan chains, leading to the formation of a weakened and defective cell wall. patsnap.compatsnap.com The compromised cell wall cannot withstand the internal turgor pressure of the bacterial cell, resulting in cell lysis and death. carehospitals.compatsnap.com
Cefdinir exerts its inhibitory effect on cell wall synthesis by targeting and binding to specific enzymes known as penicillin-binding proteins (PBPs). patsnap.comuw.edupatsnap.com These proteins are located on the bacterial cell membrane and are essential for the terminal stages of peptidoglycan synthesis and cell wall maintenance. carehospitals.compatsnap.com By binding to these PBPs, Cefdinir inactivates them, preventing them from carrying out their function in cell wall construction. patsnap.com In vitro studies have demonstrated that Cefdinir has a particular affinity for PBP 2 and PBP 3. carehospitals.comdrugbank.comnih.gov
The effectiveness of beta-lactam antibiotics can be compromised by bacterial enzymes called beta-lactamases, which hydrolyze the beta-lactam ring and inactivate the drug. patsnap.comnih.gov Cefdinir is stable in the presence of many commonly occurring plasmid-mediated beta-lactamases, which makes it effective against a variety of bacteria that are resistant to other penicillins and some cephalosporins. pediatriconcall.comfrontiersin.orgdrugbank.comdrugs.com
However, resistance to Cefdinir can and does occur. The primary mechanisms of resistance include:
Hydrolysis by Beta-Lactamases: Cefdinir is not stable against all beta-lactamases. Certain types, such as some extended-spectrum β-lactamases (ESBLs) like CTX-M, can effectively hydrolyze and inactivate Cefdinir. asm.orgdrugs.com
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of Cefdinir, rendering the drug less effective. patsnap.comdrugs.com
Decreased Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict Cefdinir's access to its PBP targets within the periplasmic space. drugs.comnih.gov
Due to these resistance mechanisms, Cefdinir is inactive against most strains of Enterococcus species, methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas species, and penicillin-resistant Streptococcus pneumoniae. drugs.com
Formulation and Advanced Drug Delivery Systems Research for O Acetyl Cefdinir
Strategies for Enhancing Dissolution and Absorption (preclinical)
There is no publicly available preclinical research detailing strategies to enhance the dissolution and absorption of O-Acetyl Cefdinir (B1668824). Studies investigating techniques such as solid dispersions, particle size reduction, or the use of solubility enhancers specifically for O-Acetyl Cefdinir have not been found in the accessible scientific literature. Consequently, there are no findings to report on preclinical assessments of its solubility, dissolution rate, or absorption characteristics.
Development of Novel Drug Delivery Systems
Research into the development of novel drug delivery systems specifically for this compound is not documented in the public domain. The subsequent subsections detail the lack of information in specific areas of advanced drug delivery.
Vesicular Systems (e.g., niosomes, liposomes) for Improved Permeation (ex-vivo animal models)
No ex-vivo animal model studies investigating the use of vesicular systems, such as niosomes or liposomes, to improve the permeation of this compound have been published. Research in this area would typically involve assessing the flux of the compound across excised animal tissues, but no such data is available.
Nanoparticle-Based Delivery Approaches
There is no evidence in the scientific literature of nanoparticle-based delivery systems being developed or investigated for this compound. Research into polymeric nanoparticles, solid lipid nanoparticles, or other nanocarriers to modify the pharmacokinetic profile of this compound has not been reported.
Microencapsulation Techniques
A thorough literature search found no studies on the application of microencapsulation techniques for this compound. Information regarding the use of methods like spray drying, coacervation, or fluid-bed coating to encapsulate this specific compound for purposes such as taste masking or controlled release is absent from public records.
Controlled and Sustained Release Formulations (preclinical assessment)
Preclinical assessments of controlled or sustained-release formulations for this compound are not available in the published scientific literature. There are no reported studies on the design, formulation, or in-vitro/in-vivo evaluation of modified-release dosage forms for this compound.
Due to the complete absence of research data for the topics outlined above, no data tables can be generated.
Impurities, Degradation, and Stability Studies of O Acetyl Cefdinir
Identification and Characterization of Impurities and Degradation Products
The purity of O-Acetyl Cefdinir (B1668824) is a critical parameter in drug manufacturing. Impurities can arise from the synthetic route or through degradation during storage. daicelpharmastandards.com
Synthesis-Related Impurities
Cefdinir Sulfoxide : This impurity is common in cephalosporin (B10832234) synthesis and can be formed by oxidation. arkat-usa.org
Delta-2 Cefdinir : An isomer of Cefdinir that can be formed under certain reaction conditions. arkat-usa.org
(6R, 7R)-7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-8-oxo-3-methyl-5-thia-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid : This impurity can arise from the presence of desacetoxycephalosporanic acid in the starting materials. arkat-usa.org
(6R,7R)-7[(E)-2-(2-aminothiazol-4-yl)-2-hydroxy iminoacetylamino]-8-oxo-3-vinyl-5-thia-1-azabicyclo [4.2. 0] oct-2-ene-2carboxylic acid : An E-isomer of Cefdinir. researchgate.net
(2E)-2-(2-amino-1, 3-thiazol-4-yl)-2-(hydroxyimino)-N-{[(2R)-5-methyl-7-oxo-1, 2, 5, 7-tetrahydro-4H-furo [3, 4-d] sphinxsai.comnih.gov thiazin-2-yl] methyl}acetamide : Another identified related substance. researchgate.net
Column switching LC/MS methods have been employed to identify impurities from the synthesis process. researchgate.net
Storage-Related Degradation Products
The stability of cephalosporins is a significant concern, as they can degrade under various environmental conditions. nih.gov The presence of impurities can also accelerate the degradation of the drug, leading to a shorter shelf life. daicelpharmastandards.com Degradation of Cefdinir, and by extension its precursors, can occur via two primary pathways: the opening of the β-lactam ring and pH-dependent isomerizations. nih.gov Hydrolytic degradation is a major concern, with different products forming under acidic, neutral, and basic conditions. nih.gov
Forced Degradation Studies (e.g., acid, base, oxidative, photolytic, thermal)
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. sphinxsai.comnih.gov These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.
For Cefdinir and its related compounds, forced degradation is typically carried out under the following conditions:
Acid Hydrolysis : Treatment with acids like hydrochloric acid (e.g., 0.1 M HCl or 1.0 N HCl) at elevated temperatures (e.g., 60°C). sphinxsai.comnih.gov
Base Hydrolysis : Exposure to basic solutions such as sodium hydroxide (B78521) (e.g., 0.05 N NaOH or 0.1 M NaOH) at elevated temperatures. sphinxsai.comnih.gov Cefdinir is particularly labile to alkaline hydrolysis. nih.gov
Oxidative Degradation : Reaction with an oxidizing agent like hydrogen peroxide (e.g., 0.1% or 3% H₂O₂) at elevated temperatures. sphinxsai.comnih.gov
Photolytic Degradation : Exposure to UV light (e.g., at 254 nm). sphinxsai.com
Thermal Degradation : Heating the solid drug substance at high temperatures (e.g., 80°C or 105°C). nih.govscispace.com
Studies on Cefdinir have shown that significant degradation occurs under acidic, basic, and oxidative stress, while it is comparatively more stable under thermal and photolytic conditions. sphinxsai.comnih.gov For instance, in one study, 48.83% degradation of Cefdinir was observed in 0.1 N NaOH at 60°C within 60 minutes. nih.gov
Stability Testing Protocols and Data Interpretation
Stability testing protocols for O-Acetyl Cefdinir would follow the principles outlined in ICH guidelines for new drug substances. The goal is to develop a stability-indicating method, typically a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method, that can separate the active ingredient from its impurities and degradation products. sphinxsai.comscispace.com
The development of such methods involves:
Column Selection : Different column chemistries (e.g., C18, C8) and dimensions are tested to achieve optimal separation. sphinxsai.com
Mobile Phase Optimization : A mixture of buffers (e.g., ammonium (B1175870) formate, orthophosphoric acid) and organic solvents (e.g., acetonitrile (B52724), methanol) is used. sphinxsai.comscispace.com The pH of the mobile phase is a critical parameter. scispace.com
Detection : A UV detector is commonly used, with the wavelength set to an appropriate value (e.g., 285 nm) for detecting Cefdinir and its related substances. sphinxsai.comscispace.com
Method Validation : The developed method is validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability. nih.govscispace.com
Data from stability studies, including forced degradation, are used to establish the shelf life of the drug substance and recommend storage conditions. The mass balance of stressed samples is calculated to ensure that all degradation products have been accounted for. sphinxsai.com
Impurity Profiling and Quantification in Reference Standards
Impurity profiling is the identification and quantification of all impurities present in a drug substance. conicet.gov.ar This is crucial for ensuring the quality and safety of the final drug product. Reference standards of known impurities are required for their accurate quantification. scispace.com
Analytical techniques used for impurity profiling include:
HPLC and UPLC : These are the primary techniques for separating and quantifying impurities. researchgate.netscispace.com
Mass Spectrometry (MS) : Used in conjunction with LC (LC-MS) to identify the structure of unknown impurities by determining their molecular weight and fragmentation patterns. sphinxsai.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information for the characterization of isolated impurities. researchgate.netnih.gov
Infrared (IR) Spectroscopy : Used to identify functional groups present in the impurities. researchgate.netnih.gov
The International Conference on Harmonisation (ICH) guidelines provide thresholds for the reporting, identification, and qualification of impurities in new drug substances. researchgate.net
Strategies for Impurity Control and Mitigation
Controlling impurities in this compound and the final Cefdinir API is a critical aspect of the manufacturing process. daicelpharmastandards.com Strategies for impurity control include:
Control of Starting Materials : Ensuring the purity of raw materials and intermediates used in the synthesis. arkat-usa.org
Optimization of Reaction Conditions : Carefully controlling parameters such as temperature, pH, and reaction time to minimize the formation of side products. google.com
Purification Techniques : Employing effective purification methods, such as crystallization and chromatography, to remove impurities from the final product. researchgate.net
Appropriate Storage and Handling : Storing the drug substance under recommended conditions to prevent degradation. daicelpharmastandards.com
By implementing these strategies, manufacturers can ensure that the levels of impurities in this compound and the resulting Cefdinir API are within the acceptable limits set by regulatory authorities.
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies for O-Acetyl Cefdinir (B1668824)
The synthesis of O-Acetyl Cefdinir, an important intermediate in the production of the third-generation cephalosporin (B10832234) antibiotic Cefdinir, is a key focus of ongoing research. cleanchemlab.com Traditional synthetic routes can be complex, and researchers are continuously exploring more efficient, cost-effective, and environmentally friendly methods.
One established method involves the acylation of the 7-amino group of a cephalosporin nucleus. A common starting material is 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA). In a documented synthesis, 7-AVNA is reacted with an O-acetyl thioester in a mixture of tetrahydrofuran (B95107) and water. google.com This approach highlights the use of protecting groups and specific reaction conditions to achieve the desired O-acetylation.
Another synthetic pathway described in the literature involves several steps starting from 7-aminocephalosporanic acid. This process includes hydrolysis, protection of the 7-amino group, esterification of the carboxylic acid group, and finally, the introduction of the O-acetyl group. researchgate.net The deprotection of the resulting intermediate then yields Cefdinir. researchgate.net
Advanced Analytical Techniques for Impurity and Metabolite Profiling
Ensuring the purity of this compound and understanding its metabolic fate are critical for drug quality and safety. Advanced analytical techniques are indispensable for the identification and quantification of impurities and metabolites.
Impurity Profiling:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing this compound and its impurities. cleanchemlab.comgoogle.comallmpus.com Reversed-phase HPLC (RP-HPLC) methods have been developed to separate Cefdinir from its degradation products, which can be applied to its O-acetylated precursor. nih.gov The development of stability-indicating methods using techniques like RP-HPLC is crucial for identifying degradation products formed under various stress conditions such as acid and alkali degradation, oxidation, photolysis, and heat. nih.gov
Column-switching liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful tool for the rapid identification of impurities in Cefdinir bulk material, a methodology directly applicable to this compound. researchgate.net This technique allows for the separation and enrichment of target impurities, followed by desalting and mass analysis for structural characterization. researchgate.net The use of modern spectroscopic techniques like ¹H NMR and IR, in conjunction with synthesized reference compounds, further confirms the structure of impurities. science.gov
Metabolite Profiling:
While specific metabolite profiling studies for this compound are not extensively detailed in the provided results, the analytical methods used for Cefdinir can be extrapolated. HPLC-MS/MS is a key technology for determining drug concentrations in biological matrices like plasma, which is essential for pharmacokinetic studies. researchgate.net The integration of "omics" technologies, such as metabolomics, provides a comprehensive approach to understanding the metabolic pathways of drugs. sapienzaeditorial.comnih.gov These technologies can help in identifying and quantifying a wide range of metabolites, offering insights into the biotransformation of this compound in preclinical models.
Future advancements will likely involve the use of ultra-performance liquid chromatography (UPLC) for even faster and more sensitive separations, coupled with high-resolution mass spectrometry (HRMS) for more accurate mass measurements and structural elucidation of unknown impurities and metabolites. innovareacademics.in
Computational Approaches in Prodrug Design and Optimization
Computational methods are increasingly being used to accelerate the drug discovery and development process, including the design and optimization of prodrugs like this compound. sysrevpharm.org These approaches aim to predict and improve the physicochemical and pharmacokinetic properties of drug candidates.
The core principle of prodrug design is to modify a drug molecule to overcome specific barriers, such as poor solubility or permeability, with the modification being cleaved in vivo to release the active drug. researchgate.net Computational tools, including molecular orbital (MO) and molecular mechanics (MM) methods, can be employed to design novel prodrugs. researchgate.net These methods can calculate various molecular properties and correlate them with experimental data, such as the rate of intramolecular processes that lead to drug release. researchgate.net
For a compound like this compound, computational models could be used to:
Predict Physicochemical Properties: Estimate properties like solubility, lipophilicity, and stability, which are crucial for oral absorption.
Model Drug-Transporter Interactions: Investigate how modifications to the Cefdinir structure might influence its interaction with intestinal and renal peptide transporters (PEPT1 and PEPT2), which are known to recognize β-lactam antibiotics. ucl.ac.be
Optimize Prodrug Linkers: Design and evaluate different ester linkages to fine-tune the rate of hydrolysis and subsequent release of Cefdinir.
The ultimate goal of these computational approaches is to rationally design prodrugs with improved bioavailability and therapeutic efficacy, reducing the time and cost associated with traditional trial-and-error methods. sysrevpharm.org
Development of Targeted Drug Delivery Systems
To enhance the therapeutic efficacy and reduce potential side effects of antibiotics like Cefdinir, and by extension its prodrugs, the development of targeted drug delivery systems is a promising area of research. These systems aim to deliver the drug specifically to the site of infection, thereby increasing local concentrations and minimizing systemic exposure.
Several novel drug delivery systems have been explored for Cefdinir, which could be adapted for this compound:
Niosomes: These are non-ionic surfactant-based vesicles that can encapsulate drugs. Studies on Cefdinir-loaded niosomes have shown potential for improved oral bioavailability and sustained drug release. nih.gov The formulation involves sonication with components like Span 60 and cholesterol. nih.gov
Microspheres: Polymeric microspheres have been investigated as a carrier system for Cefdinir. researchgate.net These can potentially increase the biological half-life of the drug and allow for controlled release. researchgate.net
Nanoparticles: Nanoparticles, with their small size, can more easily penetrate biological barriers to reach the target site. nih.gov
Dry Powder Inhalers (DPIs): For respiratory tract infections, DPI formulations of Cefdinir loaded onto functionalized multi-walled carbon nanotubes (FMWCNTs) have been developed. rjptonline.org This approach aims for targeted lung delivery, potentially enhancing efficacy and reducing systemic side effects. rjptonline.org
Ternary Solid Dispersions: To improve the low solubility of Cefdinir, ternary solid dispersions using polymers like polyvinylpyrrolidone (B124986) k30 have been prepared, showing enhanced solubility and release. researchgate.net
Future research will likely focus on creating "smart" nanosystems that can respond to specific stimuli at the infection site, such as pH changes or the presence of bacterial enzymes, to trigger drug release. nih.gov
Investigation of Broader Pharmacological Effects in Preclinical Models
While this compound is primarily considered a prodrug of the antibiotic Cefdinir, investigating its own potential pharmacological effects, as well as those of Cefdinir beyond its antimicrobial activity, is an important area of preclinical research.
Cefdinir itself has a broad spectrum of activity against many gram-negative and gram-positive aerobic organisms. nih.gov Preclinical safety pharmacology studies on Cefdinir have been conducted in various animal models, including mice, rats, guinea pigs, rabbits, and dogs, to assess its effects on the central and autonomic nervous systems, among other systems. fda.gov For instance, at high doses, Cefdinir was observed to have some effects, such as slightly potentiating the acetylcholine-induced hypotensive response in rats. fda.gov
Future preclinical studies on this compound could investigate:
Direct Antimicrobial Activity: To determine if the acetylated form possesses any intrinsic antibacterial properties before its conversion to Cefdinir.
Anti-inflammatory Effects: Some antibiotics have been shown to have immunomodulatory or anti-inflammatory properties. Investigating whether this compound or Cefdinir exhibit such effects could open up new therapeutic possibilities.
Effects on Host Microbiome: Understanding the impact of this compound on the gut microbiota is crucial, as alterations can have significant health implications.
Exploration of New Therapeutic Areas: Based on any newly discovered pharmacological effects, the potential application of this compound in non-infectious diseases could be explored.
These investigations would provide a more comprehensive understanding of the compound's biological activity and could lead to the discovery of novel therapeutic applications.
Integration of Omics Technologies in Preclinical Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing preclinical research by providing a holistic, systems-level understanding of a drug's mechanism of action, its effects on the host, and the host's response to the drug. nih.gov
For this compound, these technologies can be applied in several ways:
Mechanism of Action Studies: Transcriptomics and proteomics can be used to analyze changes in gene and protein expression in bacteria exposed to this compound and Cefdinir. This can help to elucidate the precise molecular pathways affected by the antibiotic, beyond the known inhibition of cell wall synthesis.
Biomarker Discovery: Omics approaches can help identify biomarkers that predict a patient's response to Cefdinir therapy or their susceptibility to adverse effects. sapienzaeditorial.com This is a key step towards personalized medicine.
Understanding Drug Resistance: By comparing the omics profiles of susceptible and resistant bacterial strains, researchers can gain insights into the molecular mechanisms of resistance. This knowledge is crucial for developing strategies to overcome resistance.
Host-Pathogen Interactions: Multi-omics can be used to study the complex interplay between the host, the pathogen, and the drug. This can reveal how this compound affects the host's immune response and how the pathogen adapts to the presence of the antibiotic.
Drug Target Prioritization: In the broader context of antibiotic discovery, integrating multiple layers of omics data can help to prioritize novel protein targets for antimicrobial development. researchgate.net
The vast amount of data generated by omics technologies requires sophisticated computational tools and machine learning algorithms for analysis and interpretation. nih.gov This integrative approach holds immense potential for accelerating the development of more effective and safer antimicrobial therapies.
Q & A
Q. What factorial design parameters are critical for optimizing this compound effervescent tablet formulations?
- Methodological Answer :
- Factors : Drug-to-alkalizer ratio (1:1–1:3), effervescent agent concentration (10–30%), and compression force (10–20 kN) .
- Responses : Disintegration time (<3 minutes), friability (<1%), and dissolution efficiency (≥85% in 15 minutes) .
- Statistical software : Use Minitab or Design-Expert for ANOVA and response surface modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
